molecular formula C17H13ClN2OS B11368300 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

Cat. No.: B11368300
M. Wt: 328.8 g/mol
InChI Key: KQYBBNWIZCYOKA-UHFFFAOYSA-N
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Description

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a benzamide group, a phenyl group, and a thiazole ring, making it a molecule of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Formation of the Benzamide Group: The benzamide group can be formed by reacting the thiazole derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a key consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Corresponding substituted benzamides.

Scientific Research Applications

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the synthesis of dyes, pigments, and other organic compounds.

Mechanism of Action

The mechanism of action of 3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide involves its interaction with specific molecular targets such as enzymes or receptors. The thiazole ring can interact with the active sites of enzymes, inhibiting their activity. The benzamide group can enhance binding affinity to certain receptors, leading to biological effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1,3-thiazole: Lacks the benzamide group but shares the thiazole ring.

    N-phenylbenzamide: Lacks the thiazole ring but shares the benzamide group.

    3-chlorobenzamide: Lacks the thiazole and phenyl groups but shares the benzamide group.

Uniqueness

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide is unique due to the combination of the thiazole ring, phenyl group, and benzamide group, which confer distinct chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C17H13ClN2OS

Molecular Weight

328.8 g/mol

IUPAC Name

3-chloro-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]benzamide

InChI

InChI=1S/C17H13ClN2OS/c18-14-8-4-7-13(9-14)16(21)19-10-15-11-22-17(20-15)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,19,21)

InChI Key

KQYBBNWIZCYOKA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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